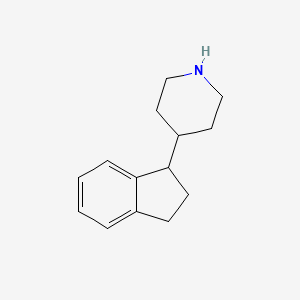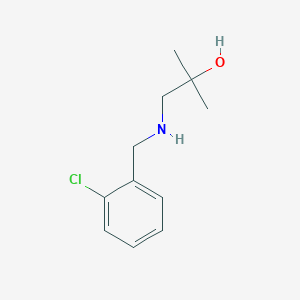
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoroacetic acid and a suitable reducing agent to introduce the trifluoromethyl group onto the pyrimidine ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves crystallization or chromatography techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction could produce trifluoroethyl derivatives.
Aplicaciones Científicas De Investigación
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(1r)-1-(pyrimidin-5-yl)ethan-1-ol: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
(1r)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol: Contains additional pyrimidine rings, which may alter its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in (1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical and biological properties, enhancing its potential for various applications.
Propiedades
Fórmula molecular |
C6H5F3N2O |
|---|---|
Peso molecular |
178.11 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3,5,12H/t5-/m1/s1 |
Clave InChI |
XLSLRVOMHOCSJL-RXMQYKEDSA-N |
SMILES isomérico |
C1=C(C=NC=N1)[C@H](C(F)(F)F)O |
SMILES canónico |
C1=C(C=NC=N1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
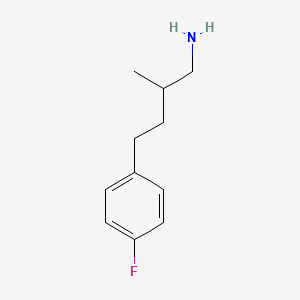

![{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)
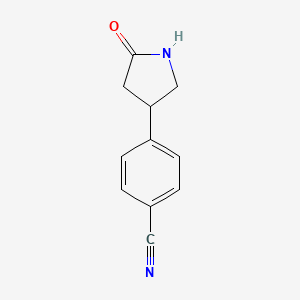
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
![3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
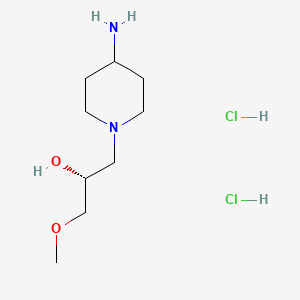
![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)

